molecular formula C8H8N2O B1457115 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-94-6

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B1457115
CAS RN: 40107-94-6
M. Wt: 148.16 g/mol
InChI Key: FOCYSKCIZCQTSR-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H6N2O . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one were not found, similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) and the InChI key is IPMQFUGFGHJSEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.14 .

Scientific Research Applications

Allosteric Modulation of Muscarinic Acetylcholine Receptors

This compound has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This application is significant in neuroscience research, as it can help in understanding the modulation of neurotransmission and its implications for neurological disorders.

Synthesis of Polyheterocyclic Compounds

The compound serves as a precursor in the synthesis of new polyheterocyclic compounds, which have a variety of applications in medicinal chemistry. For instance, it has been used in a microwave-assisted one-pot process to synthesize a compound with potential biological activity .

Microwave-Assisted Organic Synthesis

In organic synthesis, 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is utilized in microwave-assisted reactions to increase yield and reduce reaction time. This method is beneficial for rapid synthesis of complex molecules .

Designer Drug Synthesis

It’s important to note that this compound, also known as MDPV, is a synthetic cathinone and has been used as a designer drug. However, its use in this context is illegal and poses significant health risks.

Mechanism of Action

While the specific mechanism of action for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is not available, similar compounds such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one are not available, related compounds have been identified as potential targets for drug discovery research . Further studies are needed to understand the action mechanisms of these compounds and to conduct structure-activity relationship (SAR) research .

properties

IUPAC Name

6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYSKCIZCQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730030
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40107-94-6
Record name 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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